![molecular formula C11H16N4S B14370700 N,N-Diethyl-5-(methylsulfanyl)pyrazolo[1,5-a]pyrimidin-7-amine CAS No. 90019-52-6](/img/structure/B14370700.png)
N,N-Diethyl-5-(methylsulfanyl)pyrazolo[1,5-a]pyrimidin-7-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Diethyl-5-(methylsulfanyl)pyrazolo[1,5-a]pyrimidin-7-amine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-5-(methylsulfanyl)pyrazolo[1,5-a]pyrimidin-7-amine typically involves the cyclocondensation of NH-3-aminopyrazoles with β-dicarbonyl compounds or other 1,3-bis-electrophiles . One common method includes the use of Meldrum’s acid derivatives to introduce a substituted amino group into position 5 of the pyrazolo[1,5-a]pyrimidine ring . This reaction can be carried out under mild conditions without the need for palladium catalysts .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of heterocyclic compound synthesis, such as batch processing and continuous flow techniques, can be applied to scale up the production.
Analyse Chemischer Reaktionen
Types of Reactions
N,N-Diethyl-5-(methylsulfanyl)pyrazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while reduction of nitro groups can produce amines.
Wissenschaftliche Forschungsanwendungen
N,N-Diethyl-5-(methylsulfanyl)pyrazolo[1,5-a]pyrimidin-7-amine has several scientific research applications:
Wirkmechanismus
The mechanism of action of N,N-Diethyl-5-(methylsulfanyl)pyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets and pathways. For example, it can act as an inhibitor of enzymes such as casein kinase 2 (CK2) and phosphoinositide 3-kinase (PI3K), which are involved in the proliferation of malignant cells . The compound’s ability to chelate metal ions also contributes to its biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Aminoazolo[1,5-a]pyrimidines: These compounds share a similar core structure and have been studied for their antiviral and antibacterial activities.
3,6-Dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine: This compound has similar “amino–nitro–amino” arrangement characteristics and is known for its heat-resistant properties.
Uniqueness
N,N-Diethyl-5-(methylsulfanyl)pyrazolo[1,5-a]pyrimidin-7-amine is unique due to its specific substitution pattern, which imparts distinct photophysical properties and biological activities. Its ability to act as a fluorescent probe and its potential as an antitumor agent make it a valuable compound for various scientific research applications .
Eigenschaften
CAS-Nummer |
90019-52-6 |
|---|---|
Molekularformel |
C11H16N4S |
Molekulargewicht |
236.34 g/mol |
IUPAC-Name |
N,N-diethyl-5-methylsulfanylpyrazolo[1,5-a]pyrimidin-7-amine |
InChI |
InChI=1S/C11H16N4S/c1-4-14(5-2)11-8-10(16-3)13-9-6-7-12-15(9)11/h6-8H,4-5H2,1-3H3 |
InChI-Schlüssel |
KYNYOSDQPTUPCB-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)C1=CC(=NC2=CC=NN21)SC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl [5-(9-iodononyl)thiophen-2-yl]acetate](/img/structure/B14370619.png)
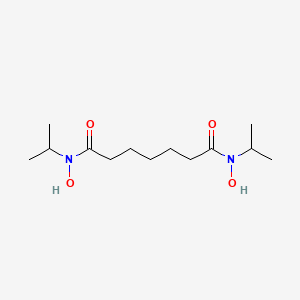

![N',4-diamino-2H-pyrazolo[3,4-d]pyrimidine-3-carboximidamide](/img/structure/B14370633.png)

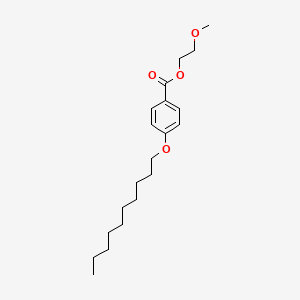
![9-Oxabicyclo[6.1.0]non-4-en-3-ol](/img/structure/B14370658.png)
![Diethyl 2-[(benzenesulfonyl)amino]but-2-enedioate](/img/structure/B14370665.png)
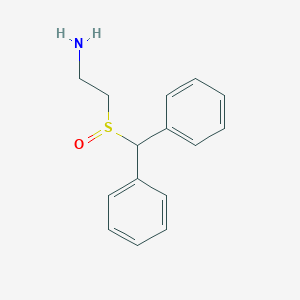

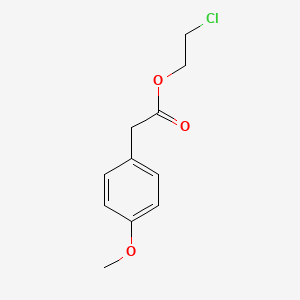
![4-Ethoxy-3-{[(pyridin-3-yl)methyl]carbamoyl}benzoic acid](/img/structure/B14370696.png)
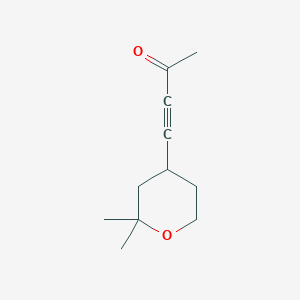
![5-[2-(Ethylsulfanyl)propyl]-3-hydroxycyclohex-2-en-1-one](/img/structure/B14370707.png)
